4-(2-Chlorocyclopropyl)benzoyl chloride

Organic Synthesis Agrochemical Intermediates Medicinal Chemistry

4-(2-Chlorocyclopropyl)benzoyl chloride (CAS 132337-10-1) is an acyl chloride building block with the molecular formula C10H8Cl2O and a molecular weight of 215.08 g/mol. This compound features a benzoyl chloride moiety for acylation reactions and a 2-chlorocyclopropyl substituent that introduces both conformational rigidity and a second electrophilic site on the cyclopropane ring.

Molecular Formula C10H8Cl2O
Molecular Weight 215.073
CAS No. 132337-10-1
Cat. No. B593167
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name4-(2-Chlorocyclopropyl)benzoyl chloride
CAS132337-10-1
SynonymsBenzoyl chloride, 4-(2-chlorocyclopropyl)- (9CI)
Molecular FormulaC10H8Cl2O
Molecular Weight215.073
Structural Identifiers
SMILESC1C(C1Cl)C2=CC=C(C=C2)C(=O)Cl
InChIInChI=1S/C10H8Cl2O/c11-9-5-8(9)6-1-3-7(4-2-6)10(12)13/h1-4,8-9H,5H2
InChIKeyBKHJZWNXAYDMSM-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

4-(2-Chlorocyclopropyl)benzoyl chloride (CAS 132337-10-1) – Key Intermediate Profile and Technical Specifications


4-(2-Chlorocyclopropyl)benzoyl chloride (CAS 132337-10-1) is an acyl chloride building block with the molecular formula C10H8Cl2O and a molecular weight of 215.08 g/mol . This compound features a benzoyl chloride moiety for acylation reactions and a 2-chlorocyclopropyl substituent that introduces both conformational rigidity and a second electrophilic site on the cyclopropane ring . Its computed physicochemical properties include a boiling point of 320.6°C (predicted), density of 1.36 g/cm³ (predicted), and flash point of 128.1°C (calculated) . The compound is primarily utilized as a synthetic intermediate in medicinal chemistry and agrochemical research programs .

Reactivity
Dual electrophilic sites support orthogonal derivatization
Stereochemistry
cis/trans isomers enable conformational probe design
Scaffold
Conformationally restricted chlorocyclopropylphenyl core

4-(2-Chlorocyclopropyl)benzoyl chloride (CAS 132337-10-1) – Why In-Class Acyl Chloride Substitution is Not Permissible


Substitution of 4-(2-chlorocyclopropyl)benzoyl chloride with simpler benzoyl chlorides (e.g., 4-chlorobenzoyl chloride or 4-cyclopropylbenzoyl chloride) fails to recapitulate the dual orthogonal reactivity required for complex molecule construction . The target compound possesses two distinct electrophilic sites: the benzoyl chloride carbonyl, which undergoes standard acylation reactions (amide and ester formation), and the chlorocyclopropyl C–Cl bond, which enables subsequent ring-opening, cross-coupling, or nucleophilic displacement reactions not accessible with non-halogenated cyclopropyl analogs . Additionally, the cis/trans stereoisomerism inherent to the 2-chlorocyclopropyl moiety introduces conformational restriction capabilities that unsubstituted cyclopropanes cannot provide, directly impacting the three-dimensional architecture of derived molecules in structure-activity relationship (SAR) campaigns [1]. Generic replacement with alternative acylating agents would eliminate the strategic chlorocyclopropyl handle, requiring additional synthetic steps to reintroduce equivalent functionality and potentially compromising downstream stereochemical control.

Target
4-(2-Chlorocyclopropyl)benzoyl chloride
Simpler acyl chlorides
May lack dual orthogonal reactivity needed for sequential functionalization
Target
cis/trans stereoisomerism
Non-halogenated cyclopropyl analogs
May not provide stereochemical restriction or distinct electronic polarization

4-(2-Chlorocyclopropyl)benzoyl chloride (CAS 132337-10-1) – Comparative Quantitative Evidence for Scientific Selection


Dual Electrophilic Reactivity Profile: Benzoyl Chloride vs. Chlorocyclopropyl Moiety

The compound provides two orthogonal electrophilic reaction centers on the same molecular scaffold. The benzoyl chloride carbonyl reacts with nucleophiles (amines, alcohols) under standard acylation conditions, while the C–Cl bond on the cyclopropane ring remains intact for subsequent functionalization. This is in contrast to 4-cyclopropylbenzoyl chloride (CAS not specified), which lacks the second electrophilic chlorine atom and therefore cannot undergo the same sequential derivatization without additional halogenation steps .

Reactivity sites
Class-level inference
Two electrophilic sites (acyl chloride + C–Cl) vs. one in 4-cyclopropylbenzoyl chloride
Supports sequential orthogonal derivatization
No direct head-to-head experimental data
Organic Synthesis Agrochemical Intermediates Medicinal Chemistry

Conformational Restriction via cis/trans Stereoisomerism: Impact on 13C NMR Substituent Chemical Shifts

The 2-chlorocyclopropyl group exists as cis and trans stereoisomers, each imparting distinct conformational constraints and electronic environments to the attached aromatic ring. Quantitative 13C NMR studies on twenty-one p-substituted (cis- and trans-2-chlorocyclopropyl)benzenes demonstrate that trans derivatives exhibit normal substituent chemical shift (SCS) behavior—downfield shifts with electron-acceptor substituents, upfield shifts with electron-donating substituents—while cis derivatives show no measurable SCS for the C-2(CCl) carbon, indicating fundamentally different electronic polarization patterns between the two stereoisomeric forms [1]. In contrast, unsubstituted p-cyclopropylbenzenes lack this stereochemical diversity and its associated differential electronic effects.

Stereochemical electronic effect
Class-level inference
cis/trans isomers show distinct 13C NMR SCS patterns; cis C-2(CCl) exhibits no measurable SCS
Enables conformational probe design via stereochemical diversity
Based on 21 p-substituted (2-chlorocyclopropyl)benzenes
Structural Analysis Conformational Chemistry 13C NMR Spectroscopy

Utility as a Strategic Intermediate in Triazole Fungicide Synthesis Programs

The 2-chlorocyclopropyl-substituted benzoyl framework is structurally embedded within the synthetic pathways of commercial triazole fungicides, most notably cyproconazole (CAS 94361-06-5) and prothioconazole (CAS 178928-70-6). Cyproconazole, introduced by Sandoz/Syngenta in 1994 and currently used on cereals, coffee, sugar beet, fruit trees, grapes, and turf, contains a 4-chlorophenyl and cyclopropyl motif [1]. Prothioconazole, a broad-spectrum triazolethione fungicide developed by Bayer, utilizes 2-chloro-1-(1-chlorocyclopropyl)ethanone as a key intermediate [2]. The target compound's 4-(2-chlorocyclopropyl)benzoyl scaffold represents a closely related structural class, providing a benzoyl chloride handle for amide/ester coupling that enables modular incorporation of the chlorocyclopropylphenyl pharmacophore into triazole-containing frameworks. In contrast, 4-chlorobenzoyl chloride (CAS 122-01-0), while commercially abundant, lacks the cyclopropyl ring entirely and therefore cannot impart the metabolic stability and conformational rigidity associated with cyclopropane-containing fungicides.

Fungicide scaffold alignment
Supporting evidence
Structurally analogous to chlorocyclopropyl pharmacophores in cyproconazole/prothioconazole
Supports triazole fungicide analog synthesis
Structural class analysis; no direct synthetic data identified
Agrochemical Synthesis Fungicide Intermediates Triazole Chemistry

4-(2-Chlorocyclopropyl)benzoyl chloride (CAS 132337-10-1) – Research and Industrial Application Scenarios


Synthesis of Conformationally Restricted Amide and Ester Libraries for Medicinal Chemistry SAR Studies

The benzoyl chloride moiety enables rapid coupling with diverse amine and alcohol nucleophiles to generate amide and ester libraries incorporating the cis/trans 2-chlorocyclopropylphenyl scaffold . The conformational restriction imparted by the chlorocyclopropyl group—with distinct electronic polarization patterns between cis and trans isomers as established by 13C NMR SCS studies—allows medicinal chemists to systematically probe the effects of three-dimensional molecular geometry on target binding, metabolic stability, and pharmacokinetic parameters [1].

Development of Next-Generation Triazole and Triazolethione Fungicide Analogs

The 4-(2-chlorocyclopropyl)phenyl core is structurally analogous to the chlorocyclopropyl-containing pharmacophores found in commercial triazole fungicides such as cyproconazole and prothioconazole [2][3]. This intermediate provides a modular benzoyl chloride entry point for constructing novel triazole-containing candidates with the cyclopropane-dependent metabolic stability and sterol 14α-demethylase (CYP51) inhibition profile characteristic of this fungicide class.

Sequential Orthogonal Functionalization for Complex Molecule Assembly

The compound's two distinct electrophilic sites—the benzoyl chloride carbonyl and the chlorocyclopropyl C–Cl bond—enable stepwise, orthogonal derivatization strategies not possible with mono-electrophilic benzoyl chlorides . The benzoyl chloride can be reacted first to install amide or ester linkages while leaving the cyclopropyl C–Cl bond intact for subsequent ring-opening, nucleophilic displacement, or transition metal-catalyzed cross-coupling reactions. This sequential reactivity reduces overall step count in complex molecule synthesis compared to routes requiring intermediate halogenation of non-chlorinated cyclopropyl precursors.

Stereochemical Probe Synthesis Using cis/trans Isomer Pairs

The existence of both cis and trans stereoisomers of the 2-chlorocyclopropyl group—with their measurably different electronic environments at C-1, C-2, and C-3 carbons as quantified by 13C NMR SCS analysis [1]—enables the synthesis of stereochemically defined isomer pairs. These matched molecular pairs can be used as conformational probes in biological assays to deconvolute the stereochemical determinants of target engagement, off-target selectivity, and in vivo efficacy.

Application
Selection Property
Validation Focus
Conformationally restricted amide/ester libraries
cis/trans stereochemical diversity
Target binding and metabolic stability SAR
Triazole/triazolethione fungicide analogs
Cyclopropane-containing pharmacophore
CYP51 inhibition and metabolic stability profiling
Stepwise orthogonal derivatization
Dual electrophilic reactivity
Sequential coupling and ring-opening fidelity
Stereochemical probe pairs
cis/trans isomer electronic polarization
Target engagement and off-target selectivity

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